molecular formula C24H24N2O3S B2665883 4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396807-65-0

4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2665883
CAS No.: 1396807-65-0
M. Wt: 420.53
InChI Key: RMBKRERUFKLIOE-UHFFFAOYSA-N
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Description

4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound featuring a piperidine ring, a naphthalene sulfonyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with naphthalene-2-sulfonyl chloride under basic conditions to form the naphthalen-2-ylsulfonylpiperidine intermediate. This intermediate is then reacted with 4-(bromomethyl)benzonitrile in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will vary depending on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile will depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and naphthalene sulfonyl compounds, such as:

  • 1-(Naphthalen-2-ylsulfonyl)piperidine
  • 4-(Naphthalen-2-ylsulfonyl)piperidine
  • Benzonitrile derivatives with various substituents

Uniqueness

What sets 4-(((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

4-[(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c25-16-19-5-7-20(8-6-19)17-29-18-21-11-13-26(14-12-21)30(27,28)24-10-9-22-3-1-2-4-23(22)15-24/h1-10,15,21H,11-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBKRERUFKLIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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